D-Valine

Description

Significance of Chirality in Biological Molecules

The significance of chirality in biological systems is profound. The specific three-dimensional structures and functions of proteins, nucleic acids (like DNA), and carbohydrates are directly influenced by the chirality of their constituent amino acids and sugars. nih.govchiralpedia.com For example, the double helix of DNA exhibits a characteristic right-handed twist, a chiral feature essential for its stability and function during replication and transcription. chiralpedia.com Enzymes, as chiral catalysts, demonstrate remarkable enantioselectivity, typically binding and acting upon only one specific enantiomer of a substrate. chiralpedia.com This chiral specificity is fundamental to maintaining the fidelity and regulation of metabolic pathways. chiralpedia.com Differences in chirality can lead to vastly different biological activities, even between molecules with the same chemical formula. numberanalytics.com This is particularly relevant in the context of drug development, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. numberanalytics.com

Overview of D-Amino Acids in Nature

Contrary to earlier assumptions, D-amino acids are present in a wide array of organisms, including bacteria, algae, fungi, marine animals, and even vertebrates. thieme-connect.comnih.govkib.ac.cnresearchgate.net They can exist in free form or be incorporated into peptides and proteins through mechanisms distinct from standard ribosomal synthesis. thieme-connect.comnih.govresearchgate.nettandfonline.com While L-amino acids are the predominant form in proteins, D-amino acids play specific and relevant physiological roles in different organisms. semanticscholar.orgresearchgate.net

Table 1: Examples of Organisms Where D-Amino Acids Are Found

| Organism Type | Examples | Common D-Amino Acids Found |

| Bacteria | Escherichia coli, Bacillus species, Pseudomonas species | D-Alanine, D-Glutamate, D-Valine, D-Serine, D-Aspartate tandfonline.comwikipedia.orgontosight.aimdpi.com |

| Algae | Various species | D-Amino acids present in natural compounds nih.govkib.ac.cn |

| Fungi | Saccharomyces cerevisiae (baker's yeast) | D-Amino acids produced during fermentation tandfonline.com |

| Marine Animals | Cone snails, certain invertebrates | D-Amino acid residues in venom and tissues nih.govwikipedia.org |

| Vertebrates | Mammals (including humans), platypus | D-Serine, D-Aspartate, this compound (in certain contexts) tandfonline.comwikipedia.orgmdpi.com |

The biological activities of peptides containing D-amino acids can be significantly different from their all-L counterparts. nih.govkib.ac.cnmdpi.com

While the standard genetic code primarily specifies L-amino acids for ribosomal protein synthesis, D-amino acids can be produced endogenously in various organisms through enzymatic mechanisms. The primary route involves the conversion of L-amino acids to their D-enantiomers catalyzed by racemase enzymes. tandfonline.commdpi.comnih.govnih.gov For example, serine racemase converts L-serine to D-serine, an important neuromodulator in mammals. tandfonline.commdpi.comfrontiersin.org Aspartate racemase has also been identified in some species, including mice and bacteria. mdpi.com

In bacteria, D-amino acids like D-alanine and D-glutamate are crucial components of the peptidoglycan cell wall, providing structural rigidity and resistance to proteases. tandfonline.comwikipedia.orgmdpi.comtandfonline.com These are synthesized by specific racemases like alanine (B10760859) racemase and glutamate (B1630785) racemase. mdpi.comnih.gov

Another mechanism for incorporating D-amino acids into peptides, particularly in bacteria and some eukaryotes, is through non-ribosomal peptide synthesis (NRPS) and ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govkib.ac.cnresearchgate.nettandfonline.com These pathways allow for the direct incorporation of free D-amino acids or the post-translational epimerization of L-amino acid residues within a peptide chain. tandfonline.comnih.gov

D-amino acids are also obtained from exogenous sources, notably through diet and the activity of the gut microbiota. mdpi.comtandfonline.comnih.gov Many foods contain D-amino acids, either naturally present or formed during processing like heating, alkaline treatment, or fermentation. thieme-connect.comtandfonline.comnih.govresearchgate.netnih.govcambridge.org Fermented foods such as yogurt, cheese, bread, soy sauce, and alcoholic beverages are particularly rich sources of D-amino acids, produced by the microorganisms involved in fermentation. tandfonline.comnih.govresearchgate.net

The human gut microbiota is a significant contributor to the body's pool of D-amino acids. mdpi.comnih.gov Bacteria synthesize various D-amino acids, which are components of their cell walls and can be released into the environment. wikipedia.orgmdpi.comtandfonline.com These microbially produced D-amino acids can be absorbed by the host. tandfonline.comnih.gov

The levels of D-amino acids in food can vary depending on the processing methods and microbial activity. tandfonline.comresearchgate.netnih.gov

Table 2: Factors Influencing D-Amino Acid Levels in Food

| Factor | Effect on D-Amino Acid Levels | Relevant D-Amino Acids (Examples) |

| Fermentation | Substantially increases levels due to microbial activity. tandfonline.comnih.govresearchgate.net | D-Alanine, D-Proline, D-Tyrosine, D-Glutamate tandfonline.comresearchgate.net |

| Heating/Alkaline Treatment | Can induce racemization of L-amino acids. tandfonline.comnih.govcambridge.org | D-Tyrosine, D-Serine, Lysinoalanine nih.gov |

| Microbial Contamination | Can introduce D-amino acids from environmental bacteria. researchgate.net | Various, depending on contaminants |

While the nutritional utilization of different dietary D-amino acids varies, understanding their presence and metabolism is relevant for nutritional science. nih.govontosight.ai

Endogenous Production Mechanisms

Historical Context of this compound Discovery and Early Characterization

Valine, an essential branched-chain amino acid, was first isolated from casein in 1901 by German chemist Hermann Emil Fischer. wikipedia.org The name "valine" is derived from its structural similarity to valeric acid, which is found in the roots of the valerian plant. wikipedia.org

Early research on amino acids primarily focused on the L-enantiomers, as they were considered the biologically relevant forms involved in protein synthesis. The presence and significance of D-amino acids were not widely recognized until later. The discovery of D-amino acids in nature, including in insects and mollusks in the 1950s, marked a turning point in their study. wikipedia.org

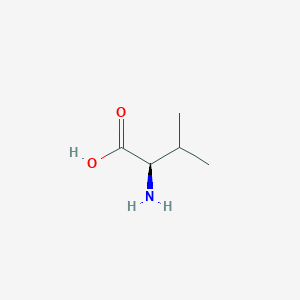

This compound, as a stereoisomer of L-valine, shares the same chemical formula (C₅H₁₁NO₂) and molecular weight (approximately 117.15 g/mol ). ontosight.ai Its structure includes an amino group, a carboxyl group, and a branched isopropyl side chain attached to the alpha carbon. ontosight.ai The "D-" designation indicates the configuration around the chiral alpha carbon, which is the (R) configuration for this compound. ontosight.ai this compound is described as a colorless, crystalline solid that is slightly soluble in water. ontosight.ai

While L-valine is a well-studied essential amino acid crucial for protein synthesis, muscle metabolism, and energy production, the biological roles of this compound were initially less understood. ontosight.ai However, research has increasingly revealed specific contexts in which this compound is found and metabolized, particularly in microorganisms. ontosight.aiontosight.aiontosight.ai The study of this compound metabolism has provided insights into microbial physiology and has implications for various fields, including biotechnology and pharmaceuticals. ontosight.aiontosight.ai For instance, certain bacteria, such as Pseudomonas and Bacillus species, are known to utilize this compound as a carbon source. ontosight.ai The enzyme D-amino acid oxidase (DAAO) plays a key role in the initial breakdown of this compound in these organisms, converting it to 2-ketoisovalerate, which can then enter metabolic pathways like the Krebs cycle. ontosight.aiontosight.ai

Early characterization of this compound also involved its use in selective culture media. A notable application was the development of a nutrient medium where this compound was substituted for L-valine to selectively culture epithelial cells while inhibiting fibroblast growth. nih.gov This method relied on the presence of D-amino acid oxidase in epithelial cells, enabling them to convert this compound into the essential L-enantiomer required for growth, a capability lacking in fibroblasts. nih.gov This demonstrated an early understanding of the differential metabolic handling of this compound by different cell types based on enzyme presence.

Table 3: Key Properties of this compound

| Property | Value/Description |

| Chemical Formula | C₅H₁₁NO₂ ontosight.ai |

| Molecular Weight | ~117.15 g/mol ontosight.ai |

| Appearance | Colorless, crystalline solid ontosight.ai |

| Solubility | Slightly soluble in water ontosight.ai |

| Melting Point | ~267-270 °C ontosight.ai |

| Configuration | D- or (R)- ontosight.ai |

| Classification | Branched-chain amino acid ontosight.ai |

| Proteinogenic | No (not typically incorporated into ribosomal proteins) |

Research into this compound continues to uncover its diverse occurrences and metabolic fates in the biological world.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046064 | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

640-68-6 | |

| Record name | D-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Catabolism of D Valine

Microbial Biosynthesis Pathways of D-Valine

The biosynthesis of this compound in microorganisms primarily involves enzymatic routes that convert precursor molecules into the D-enantiomer.

While L-valine is synthesized in plants and bacteria from pyruvic acid through a series of enzymatic steps, the direct de novo biosynthesis pathway specifically yielding this compound from precursors like pyruvic acid is less commonly described as a primary route compared to racemization of L-valine. wikipedia.orgwikipedia.org However, enzymes involved in the synthesis of branched-chain amino acids, which originate from pyruvate, are relevant in the context of this compound formation, particularly when considering enzymes with broad substrate specificity or racemase activity. wikipedia.orgresearchgate.net For instance, acetohydroxyacid synthase (AHAS) catalyzes an early step in the shared pathway for valine and leucine (B10760876) biosynthesis, starting with pyruvate. researchgate.netnih.gov While this pathway primarily leads to L-valine, subsequent enzymatic steps or alternative enzymes can influence the stereochemistry.

Research indicates that certain D-amino acid dehydrogenases can catalyze the reductive amination of 2-oxo acids, such as pyruvic acid, to generate D-amino acids, including this compound. wikipedia.orgnih.gov A meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum has shown activity towards the reductive amination of pyruvic acid to produce D-amino acids with high enantiomeric excess. nih.gov

Specific microbial enzymes play a critical role in this compound biosynthesis, often by interconverting L- and D-isomers. Isoleucine 2-epimerase homologs are notable in this regard. kyoto-u.ac.jpsigmaaldrich.comresearchgate.net These enzymes, sometimes referred to as branched-chain amino acid racemases, can catalyze the racemization of branched-chain amino acids, including valine, leucine, and isoleucine. asm.orgasm.org

Studies on Lactobacillus buchneri have identified an isoleucine 2-epimerase that exhibits racemase activity for several nonpolar amino acids, including valine. asm.orgasm.org Homologs of this enzyme in other lactic acid bacteria have been linked to the production of D-branched-chain amino acids, including this compound. sigmaaldrich.comresearchgate.net The presence of these homologs suggests a mechanism for this compound formation through the epimerization or racemization of L-valine.

This compound production has been observed in specific microbial species. Fusarium oxysporum, a fungus, has been shown to produce this compound from DL-α-aminoisovaleronitrile, indicating the presence of enzymes capable of handling D-isomers or their precursors. kyoto-u.ac.jp The mycelia of Fusarium oxysporum IFO 5942 were utilized for the stereospecific production of this compound from this racemic substrate. kyoto-u.ac.jp

Lactic acid bacteria are also recognized producers of various D-amino acids, including this compound. researchgate.netnih.govresearchgate.netresearchgate.net The production of D-branched-chain amino acids, such as this compound, D-leucine, and D-allo-isoleucine, has been examined in lactic acid bacteria carrying homologs to isoleucine 2-epimerase. sigmaaldrich.comresearchgate.net Several Lactobacillus and Leuconostoc species have been identified that accumulate this compound and other D-branched-chain amino acids in their growth medium. sigmaaldrich.comresearchgate.net For example, Lactobacillus fermentum and Weissella paramesenteroides are reported to produce this compound. sigmaaldrich.comresearchgate.net

However, it is worth noting that while some lactic acid bacteria produce this compound, the addition of exogenous valine has been observed to reduce lactic acid yield in some fermentation processes, suggesting complex metabolic interactions. mdpi.com

Role of Specific Microbial Enzymes (e.g., Isoleucine 2-epimerase homologs)

This compound Catabolic Pathways in Microorganisms

Microorganisms capable of utilizing this compound as a nutrient source possess specific catabolic pathways to break it down. ontosight.ainih.gov These pathways typically involve enzymes that initiate the degradation of the D-amino acid.

D-amino acid oxidases (DAAO) are key enzymes in the catabolism of D-amino acids, including this compound, in many microorganisms. nih.govontosight.aiuniprot.orgd-aminoacids.com These flavoenzymes catalyze the oxidative deamination of D-amino acids, converting them into their corresponding imino acids, which then spontaneously hydrolyze to α-keto acids and ammonia. nih.govd-aminoacids.comfrontiersin.org This process involves the reduction of FAD to FADH2, which is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide. nih.govd-aminoacids.comfrontiersin.org

DAAO typically exhibits broad substrate specificity for neutral and basic D-amino acids. nih.govd-aminoacids.comresearchgate.net While the substrate preference can vary between organisms, this compound is generally accepted as a substrate by DAAO. uniprot.orgasm.orgresearchgate.netscirp.org For instance, DAAO from Rubrobacter xylanophilus showed high oxidase activity towards neutral D-amino acids, with the highest activity observed for this compound. asm.org Studies on duckling renal and hepatic DAAO also indicated that this compound is a substrate, although with lower reactivity compared to D-proline or D-phenylalanine in those specific enzymes. researchgate.net Fusarium oxysporum also produces a D-amino acid oxidase that accepts a broad range of D-amino acids as substrates, including this compound, although it was slightly oxidized compared to D-alanine or D-3-aminobutyric acid in one study focusing on D-aspartate oxidase. scirp.orgnih.govnih.gov

The catalytic efficiency of DAAO towards this compound can be quantified by kinetic parameters such as kcat. For porcine kidney DAAO, the kcat with this compound as a substrate was reported as 2.5 sec⁻¹ at 25°C and pH 8.3. uniprot.org

D-amino acid dehydrogenases (DAD) also play a significant role in the metabolism of D-amino acids, including this compound, in bacteria. ontosight.aiwikipedia.orgnih.govfrontiersin.org These bacterial enzymes catalyze the oxidation of D-amino acids to their corresponding oxoacids, utilizing various electron acceptors, with coenzyme Q being a physiological substrate. wikipedia.org This reaction is distinct from the oxygen-dependent reaction catalyzed by DAAO. wikipedia.org

D-amino acid dehydrogenases generally exhibit broad substrate specificity and can act on most D-amino acids. wikipedia.orguniprot.org this compound is a known substrate for these enzymes. wikipedia.orgfrontiersin.orgnih.govasm.org For example, Pseudomonas putida utilizes D-amino acid dehydrogenase in the catabolism of valine, and this compound has been shown to be a more effective inducer of this enzyme than L-valine in this species. nih.gov Escherichia coli K12 D-amino acid dehydrogenase is most active with D-alanine but also shows activity towards other D-amino acids, although this compound is not explicitly mentioned as a primary substrate in the provided text for this specific strain's highest activity. uniprot.org However, artificial or engineered D-amino acid dehydrogenases have been created with activity towards this compound. frontiersin.orgasm.org A thermostable D-amino acid dehydrogenase created from Ureibacillus thermosphaericus meso-diaminopimelate dehydrogenase through mutagenesis showed activity with this compound. frontiersin.orgasm.org

Conversion to Downstream Metabolites (e.g., α-ketoisovalerate, succinyl-CoA)

The catabolism of this compound primarily occurs through the action of specific enzymes, particularly in microorganisms ontosight.aiontosight.ai. A key enzyme involved in the breakdown of D-amino acids, including this compound, is D-amino acid oxidase (DAAO) ontosight.ai. This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding keto acids ontosight.ai. For this compound, this initial step involves its conversion to 2-ketoisovalerate (also known as α-ketoisovalerate) ontosight.ai.

α-Ketoisovalerate is a crucial intermediate in the metabolism of branched-chain amino acids wikipedia.org. Following the conversion of this compound to α-ketoisovalerate by DAAO, α-ketoisovalerate can be further metabolized. In the context of branched-chain amino acid catabolism (which is primarily characterized for L-isomers but involves common intermediates), α-ketoisovalerate undergoes oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex wikipedia.org. This process converts α-ketoisovalerate to isobutyryl-CoA wikipedia.org. Isobutyryl-CoA is then further oxidized and rearranged through a series of enzymatic steps, ultimately leading to the formation of succinyl-CoA wikipedia.orgbiologydiscussion.com. Succinyl-CoA is a key intermediate in the citric acid cycle, linking the catabolism of this compound (via α-ketoisovalerate) to cellular energy production ontosight.aibiologydiscussion.com.

The conversion pathway can be summarized as follows: this compound → α-ketoisovalerate → Isobutyryl-CoA → ... → Succinyl-CoA

Research indicates that certain bacteria, such as Pseudomonas and Bacillus species, can utilize this compound as a sole carbon source, highlighting their enzymatic machinery capable of processing this D-amino acid ontosight.ai.

Comparative Analysis of this compound and L-Valine Metabolic Fates

While both this compound and L-valine are branched-chain amino acids, their metabolic fates differ significantly, particularly in mammals. L-Valine is one of the 20 standard proteinogenic amino acids and is primarily utilized for protein synthesis ontosight.aiwikipedia.org. Its catabolism in mammals is well-characterized and also leads to the formation of succinyl-CoA, entering the citric acid cycle wikipedia.org. The initial step in L-valine catabolism involves transamination catalyzed by branched-chain amino acid transaminase (BCAT), which converts L-valine to α-ketoisovalerate wikipedia.orgnih.govmicrobialcell.com. This is the same α-ketoisovalerate intermediate produced during this compound catabolism ontosight.ai.

However, the key difference lies in the initial deamination step. L-valine is deaminated by BCAT, which typically acts on L-amino acids, while this compound is deaminated by D-amino acid oxidase (DAAO), an enzyme specific for D-amino acids ontosight.ai. This enzymatic specificity dictates the initial entry point of each stereoisomer into the metabolic network.

In mammals, D-amino acid oxidase is primarily found in the kidneys and liver ontosight.ai. While L-valine catabolism is a major pathway for energy production and is tightly regulated, the metabolic fate and physiological significance of this compound in mammals are less understood compared to L-valine ontosight.aiontosight.aiontosight.ai. This compound is not a naturally occurring metabolite in humans and is typically only found in individuals exposed to it or its derivatives hmdb.ca. Its presence in the human body is considered part of the exposome hmdb.ca.

In microorganisms, the metabolic versatility is often higher, with the presence of enzymes like DAAO allowing for the utilization of D-amino acids as nutrient sources ontosight.ai. Studies in Pseudomonas putida have shown that the formation of enzymes involved in valine catabolism, including D-amino acid dehydrogenase (which catalyzes a similar reaction to DAAO), is induced by growth on either D- or L-valine, although this compound was a more effective inducer of D-amino acid dehydrogenase nih.govasm.org. This suggests that microorganisms can adapt to metabolize both isomers, channeling them into common downstream pathways like the conversion to α-ketoisovalerate and subsequently to succinyl-CoA ontosight.ainih.gov.

Enzymology and Reaction Mechanisms Involving this compound

This compound is a D-amino acid that serves as a substrate for the flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3). DAAO catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. frontiersin.orgresearchgate.netd-aminoacids.com This enzymatic activity is crucial in various biological contexts, including the metabolism of D-amino acids and, in mammals, the regulation of D-serine levels in the brain. uniprot.orgpnas.orgfrontiersin.orgresearchgate.net

D-Amino Acid Oxidase (DAAO) Interactions with this compound

DAAO's interaction with this compound involves specific substrate recognition and a defined catalytic mechanism. The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a non-covalently bound cofactor to facilitate the redox reaction. frontiersin.orgd-aminoacids.comasm.org

Substrate Specificity of DAAOs for this compound

DAAO exhibits broad substrate specificity, acting on a range of neutral and basic D-amino acids, but generally not acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.orgd-aminoacids.comasm.org this compound is recognized as a substrate by DAAO from various sources, including bacteria, yeasts, and mammals. asm.orgresearchgate.net

Studies have shown variations in the catalytic efficiency of DAAO towards different D-amino acids depending on the enzyme's origin. For instance, a highly stable DAAO from the thermophilic bacterium Rubrobacter xylanophilus (RxDAO) showed the highest specific activity towards this compound among the tested amino acids, which also included D-leucine, D-isoleucine, and D-tyrosine. asm.org In contrast, duckling renal and hepatic DAAO exhibited D-proline as the most reactive substrate, followed by other D-amino acids, with this compound ranking lower in reactivity compared to D-proline, D-phenylalanine, D-alanine, D-methionine, D-leucine, and D-isoleucine. researchgate.net Human DAAO (hDAAO) tends to prefer small, uncharged D-amino acids, although it has limited catalytic activity for them, while showing preference for bulky hydrophobic D-amino acids. researchgate.netnih.gov this compound has been described as a poor substrate for human neutrophilic leukocyte DAAO. pnas.org

The substrate specificity is influenced by the structural characteristics of the DAAO active site, particularly residues that interact with the substrate's carboxylate and amino groups, and the hydrophobic environment that accommodates the substrate side chain. researchgate.net

Kinetic Mechanisms of DAAO-Catalyzed this compound Oxidation

The catalytic cycle of DAAO involves a two-step reaction: a reductive half-reaction and an oxidative half-reaction. frontiersin.orgresearchgate.net The kinetic mechanism generally follows a ternary-complex mechanism. frontiersin.orgcapes.gov.br

| Enzyme Source | Substrate | Temperature (°C) | pH | kcat (s⁻¹) | Km (mM) | Reference |

| Porcine Kidney (pkDAAO) | This compound | 25 | 8.3 | 2.5 | - | uniprot.org |

| Rhodotorula gracilis | This compound | 25 | - | 4,250 ([2-²H]valine) / 360 ([2-¹H]valine) | - | uni-konstanz.de |

| Trigonopsis variabilis | This compound | 25 | - | 2,500 ([2-²H]valine) / 620 ([2-¹H]valine) | - | uni-konstanz.de |

| Rubrobacter xylanophilus (RxDAO) | This compound | 60 | 8.0 | - | - | asm.org |

Note: Some entries in the table have missing Km values as they were not available in the provided search snippets for the specified conditions.

The kinetic parameters can vary depending on the source of the enzyme and the experimental conditions. frontiersin.orgd-aminoacids.com

Kinetic isotope effects (KIEs) are used to probe the rate-determining steps and transition states of enzymatic reactions. Studies on DAAO have investigated KIEs with deuterated substrates, including this compound. uni-konstanz.deresearchgate.netd-nb.inforesearchgate.net

For yeast DAAOs, significant isotope effects on enzyme reduction have been observed with deuterated valine. For Rhodotorula gracilis DAAO, the isotope effect was 5.2 with [2-²H]valine, and for Trigonopsis variabilis DAAO, it was 5.1 with [2-²H]valine. uni-konstanz.deresearchgate.net These results suggest that the cleavage of the substrate α-C-H bond is involved in the rate-determining step of the reductive half-reaction. uni-konstanz.deresearchgate.net The magnitude of the intrinsic isotope effect on the rupture of the substrate α-C-H bond can be as high as 10. researchgate.net KIEs are consistent with a concerted cleavage of the substrate C-H and N-H bonds during catalysis, supporting a hydride transfer mechanism rather than a carbanion mechanism. pnas.orgd-nb.inforesearchgate.net

The DAAO catalytic cycle involves a reductive half-reaction where the D-amino acid substrate is oxidized, and the FAD cofactor is reduced to FADH₂. frontiersin.orgresearchgate.net This is followed by an oxidative half-reaction where FADH₂ is reoxidized by molecular oxygen, producing hydrogen peroxide. frontiersin.orgresearchgate.netnih.govrsc.org

With this compound as a substrate, the reductive half-reaction involves the transfer of a hydride from the α-carbon of this compound to the FAD cofactor. frontiersin.orgresearchgate.net For yeast DAAOs, the rate of anaerobic enzyme flavin reduction with this compound has been measured. uni-konstanz.de

| Enzyme Source | Substrate | Reduction Rate (s⁻¹) | Reference |

| Rhodotorula gracilis | [2-¹H]valine | 1,820 | uni-konstanz.de |

| Rhodotorula gracilis | [2-²H]valine | 350 | uni-konstanz.de |

| Trigonopsis variabilis | [2-¹H]valine | 2,460 | uni-konstanz.de |

| Trigonopsis variabilis | [2-²H]valine | 480 | uni-konstanz.de |

In the subsequent oxidative half-reaction, the reduced flavin (FADH₂) is reoxidized by molecular oxygen. frontiersin.orgnih.govrsc.org For wild-type DAAO, the enzyme is largely in the oxidized form during turnover, indicating that the reoxidation of reduced DAAO with oxygen is generally faster than the reductive processes. capes.gov.bruni-konstanz.denih.gov The oxidative half-reaction involves electron transfer from FAD to O₂, followed by a triplet-singlet transition and proton-coupled electron transfer. nih.govrsc.org

Structural Basis of DAAO-D-Valine Recognition and Catalysis

The three-dimensional structure of DAAO provides insights into how the enzyme recognizes and catalyzes the oxidation of this compound. DAAO is a homodimer containing a non-covalently bound FAD molecule per monomer. frontiersin.orgd-aminoacids.comasm.orgmdpi.com The active site is a cavity where the substrate binds and interacts with specific residues and the FAD cofactor. researchgate.netnih.gov

Key interactions involve the anchoring of the substrate's carboxylate group with positively charged residues like arginine (e.g., Arg283 in hDAAO) and potentially tyrosine residues (e.g., Tyr228 in hDAAO). researchgate.netnih.gov The α-amino group of the substrate forms hydrogen bonds with the FAD cofactor and backbone atoms of residues like Gly313. researchgate.net The substrate side chain, such as the isopropyl group of this compound, is accommodated in a hydrophobic region of the active site formed by residues like Leu51, Leu215, Tyr228, and Ile230 in hDAAO. researchgate.net The volume of the active site is crucial for substrate specificity, with the hDAAO active site being suitable for D-amino acids up to a certain size, including this compound. researchgate.net

Conformational changes in the enzyme, particularly in loops near the active site, can influence substrate binding and product release. nih.govplos.org The precise arrangement of residues in the active site facilitates the direct hydride transfer from the α-carbon of the D-amino acid to the FAD, which is the key step in the reductive half-reaction. pnas.orgfrontiersin.orgresearchgate.net

Enzymology and Reaction Mechanisms Involving D Valine

Other Enzymes and this compound Biotransformations

Beyond DAAO, several other enzymatic systems and microbial processes are involved in the synthesis and transformation of this compound.

Hydantoinases and Carbamoylases in this compound Synthesis

The "hydantoinase process" is a significant multi-enzymatic system used for the industrial production of various D-amino acids, including this compound. mdpi.comresearchgate.netsemanticscholar.org This process typically involves a cascade of enzymes: hydantoin (B18101) racemase, D-hydantoinase, and D-carbamoylase. mdpi.comresearchgate.net

The process begins with a racemic mixture of 5-monosubstituted hydantoins, such as D,L-5-isopropylhydantoin for this compound synthesis. mdpi.comresearchgate.net Hydantoin racemase catalyzes the racemization of the L- and D-hydantoins. mdpi.comresearchgate.net D-hydantoinase then selectively hydrolyzes the D-hydantoin to the corresponding N-carbamoyl-D-amino acid. mdpi.comresearchgate.netresearchgate.net Finally, D-carbamoylase hydrolyzes the N-carbamoyl-D-amino acid to yield the free D-amino acid and carbamoyl (B1232498) phosphate. mdpi.comresearchgate.netontosight.aiwikipedia.org

Research has demonstrated the successful production of this compound using this process, achieving high conversion rates and optical purity. mdpi.comresearchgate.netresearchgate.net For instance, an 88% conversion was reported starting from 50 g/L of D,L-5-isopropylhydantoin. mdpi.comsemanticscholar.org Engineered whole-cell biocatalysts co-expressing D-hydantoinase and D-N-carbamoylase genes have been developed for efficient this compound production from 5′-isopropyl hydantoin. researchgate.netresearchgate.net

D-Amino Acid Aminotransferases in this compound Production

D-amino acid aminotransferases (DAATs, EC 2.6.1.21) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor, resulting in the formation of a new D-amino acid and a new α-keto acid. mdpi.comwikipedia.org This class of enzymes is found in bacteria and plants and plays roles in D-amino acid synthesis for various purposes, including antibiotic synthesis and peptidoglycan metabolism. mdpi.com

DAATs can be utilized for the synthesis of this compound from the corresponding α-keto acid, α-ketoisovalerate, using a suitable D-amino acid as the amino donor. mdpi.comnih.gov A multi-enzyme system coupling DAAT with other enzymes like glutamate (B1630785) racemase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase has been shown to synthesize various D-amino acids, including this compound, from their corresponding α-keto acids with high yields (over 80%). mdpi.comnih.gov In this system, D-glutamate often serves as the amino donor, and glutamate racemase is used to convert L-glutamate to the D-enantiomer to replenish the amino donor pool. mdpi.comnih.gov

Microbial Bioconversion Systems for this compound

Microbial bioconversion offers a competitive and environmentally friendly approach for this compound production due to its high stereoselectivity and mild reaction conditions. nih.gov Several microbial strategies have been developed for this purpose. nih.gov

One strategy involves the microbial asymmetric degradation of D,L-valine, where microorganisms selectively degrade the L-enantiomer, leaving the this compound behind. nih.gov Another approach is the microbial stereoselective hydrolysis of N-acyl-D,L-valine using D-aminoacylase, which specifically hydrolyzes the D-isomer of N-acyl-valine. nih.gov

Furthermore, microbial systems can implement the hydantoinase process described earlier, utilizing whole-cell biocatalysts expressing the necessary enzymes. researchgate.netresearchgate.netnih.gov Engineered microbial strains, particularly Escherichia coli co-expressing D-hydantoinase and D-N-carbamoylase from other bacteria, have demonstrated efficient production of this compound from D,L-5-isopropylhydantoin. researchgate.netresearchgate.net These systems can achieve high bioconversion rates and optical purity of this compound. researchgate.netresearchgate.net For example, an engineered E. coli strain achieved a 91% bioconversion rate with 97% optical purity for this compound production. researchgate.net

Microbial bioconversion systems are gaining importance for producing various metabolites, including amino acids, due to their specificity and potential for bulk production. mdpi.commedcraveonline.com

Biological and Physiological Roles of D Valine

D-Valine in Microbial Physiology and Ecology

Microorganisms, especially bacteria, exhibit diverse interactions with this compound, utilizing it for nutritional purposes, incorporating it into essential cellular structures, and potentially employing it in signaling processes.

The ability to metabolize this compound can provide certain microorganisms with a significant nutritional advantage. This is particularly relevant in environments where the availability of standard L-amino acids is limited. Microorganisms capable of utilizing this compound can access a broader spectrum of amino acid sources for growth and energy production. ontosight.ai For instance, research has shown that certain bacteria, such as Pseudomonas and Bacillus species, can utilize this compound as a sole carbon source. ontosight.ai A specific example is the deep-sea bacterium Nautella sp. strain A04V, which demonstrated robust growth in a minimal medium supplemented with this compound as the sole carbon and nitrogen source. Intriguingly, this strain exhibited faster consumption of this compound compared to L-valine when each was provided individually, although consumption rates were similar when a racemic mixture was used. frontiersin.org

D-amino acids are crucial components of bacterial cell walls, specifically within the peptidoglycan layer. libretexts.orgembopress.orgportlandpress.com Peptidoglycan is a robust polymer that provides structural integrity and protection to bacterial cells. portlandpress.com While D-alanine and D-glutamic acid are commonly found in the peptide chains that cross-link the glycan strands of peptidoglycan, other D-amino acids, including this compound, can also be incorporated. frontiersin.orgembopress.org The incorporation of D-amino acids, including non-canonical ones like this compound, can modulate the synthesis, composition, amount, and strength of the peptidoglycan layer. embopress.orgnih.gov This modification is a strategy bacteria may use to adapt to changing environmental conditions. nih.gov Mechanisms for incorporating non-canonical D-amino acids into peptidoglycan have been identified in diverse bacterial phyla, occurring either through periplasmic editing of mature peptidoglycan or incorporation into peptidoglycan precursor subunits in the cytosol. embopress.org

Emerging evidence suggests that D-amino acids produced by bacteria may play a role in interkingdom signaling, facilitating communication between bacteria and their eukaryotic hosts. mdpi.comnih.gov Bacteria produce and release diverse D-amino acids, which can accumulate in their surroundings. nih.govmdpi.com Some bacterial D-amino acids have been found to act as agonists for certain mammalian receptors, such as taste receptors, hinting at a potential mechanism for bacterial-host interaction. mdpi.com While research in this area is ongoing, the presence of bacterial D-amino acids, including this compound, in environments shared with eukaryotes suggests a potential for these molecules to influence eukaryotic physiology as signaling agents. mdpi.com

Role in Bacterial Cell Wall Synthesis and Peptidoglycan Structures

This compound in Eukaryotic Systems (Non-Human)

While L-valine is the predominant form in eukaryotic proteins, this compound and its metabolism can still influence biological processes in non-human eukaryotic organisms, including plants and animals.

The presence of D-amino acids can influence plant development and growth, with varying effects depending on the specific D-amino acid and plant species. Some D-amino acids, such as D-serine and D-alanine, have been reported to have adverse effects on plant growth. slu.se Plants possess mechanisms to metabolize D-amino acids, including the enzyme D-amino acid oxidase (DAO). slu.seoup.com Studies involving transgenic Arabidopsis thaliana expressing bacterial D-amino acid metabolizing enzymes have shown that the ability to metabolize D-amino acids can convert negative growth responses into positive ones when these are the sole nitrogen source. slu.se In tobacco chloroplasts expressing D-amino acid oxidase, growth was tolerant to D-alanine but inhibited by this compound, suggesting that this compound might be converted into a toxic product in this cellular compartment. oup.com Research on peach trees has also explored the effects of valine (though often implying L-valine or not specifying the enantiomer) on shoot growth, showing that high concentrations can inhibit growth and influence metabolic indicators and fruit quality. mdpi.comfrontiersin.orgnih.gov

In animal systems, particularly in models like swine, the primary focus regarding valine metabolism is on L-valine, which is an essential amino acid required for protein synthesis and various physiological functions. researchgate.netnih.govresearchgate.net Studies in swine extensively investigate the metabolic pathways of L-valine, its interactions with other branched-chain amino acids (leucine and isoleucine), and its impact on growth performance, gut health, and immune responses. researchgate.netnih.govresearchgate.netnih.gov While L-valine is efficiently utilized for protein synthesis, this compound is generally not incorporated into proteins. nih.gov Mammals possess D-amino acid oxidase (DAO), an enzyme capable of catabolizing various D-amino acids, including this compound, typically yielding alpha-keto acids, ammonium, and hydrogen peroxide. nih.gov However, the specific metabolic fate and physiological impact of this compound in swine, beyond potential oxidation by DAO, are not as extensively documented as those of L-valine in the available research. Studies on amino acid metabolism in the pig intestine indicate that valine (likely L-valine in this nutritional context) is not utilized by the gut to the same extent as leucine (B10760876) and is passed more to the systemic circulation. scispace.com Research on the impact of a flooding dose of valine (again, likely L-valine in the context of metabolic studies) in growing pigs has examined its effects on plasma metabolic indicators like insulin (B600854), glucose, and other amino acids. researchgate.net

Effects on Gut Microbiota Composition and Metabolism

The gut microbiota, a complex community of microorganisms residing in the mammalian gastrointestinal tract, plays a significant role in host health and metabolism. D-amino acids, including this compound, are synthesized by bacteria and can be components of bacterial cell walls. pnas.orgnih.gov The gut microbiota can synthesize essential amino acids, including branched-chain amino acids (BCAAs) like valine. frontiersin.org Studies indicate that the gut microbiome's biosynthesis of BCAAs can correlate positively with circulating BCAA levels in the host. frontiersin.org

Dietary valine supplementation has been shown to affect gut health and the composition of gut microbiota in animal models. In laying hens, valine supplementation improved intestinal villus morphology and enhanced the intestinal barrier. nih.gov It also decreased the abundance of certain pathogenic bacteria, such as Fusobacteriota and Deferribacterota, in the cecum and inhibited inflammatory responses. nih.gov

Research in pigs fed very low protein diets supplemented with valine has also demonstrated alterations in gut microbiota composition. Supplementing with valine and leucine led to the proliferation of Gammaproteobacteria, Lactobacillales, and Aeromonadales. researchgate.net Another study in protein-restricted piglets found that valine supplementation was associated with a higher population of Mogibacterium in the colon content. researchgate.net These findings suggest that dietary valine can influence the balance of microbial species in the gut. researchgate.net

Furthermore, valine can be converted into branched-chain fatty acids, such as iso-14:0 and iso-16:0, which are major components of the membrane lipids of gut bacteria. nih.gov This highlights a direct metabolic link between valine and the structural components of the gut microbiota.

Data from studies on the effects of dietary valine on gut microbiota composition:

| Animal Model | Dietary Intervention | Observed Gut Microbiota Changes | Citation |

| Laying Hens | Valine supplementation | Decreased Fusobacteriota and Deferribacterota abundance in cecum. | nih.gov |

| Piglets | Valine (0.80%) and Leucine (1.43%) supplementation in VLP diet | Proliferation of Gammaproteobacteria, Lactobacillales, and Aeromonadales. | researchgate.net |

| Piglets | Valine (0.44%) supplementation in LP diet | Higher population of Mogibacterium in colon content. | researchgate.net |

| Lean Mice | Valine treatment (0.3 V and 0.45 V) | Decreased Bacteroidetes, increased Proteobacteria and Helicobacter. | nih.gov |

This compound in Mammalian Systems (Excluding Direct Human Therapeutic Dosing)

Beyond the gut, this compound and its metabolic products are involved in various processes within mammalian systems, influencing neurological functions and metabolic homeostasis. Mammals maintain amino acid homochirality, primarily having L-amino acids, but D-amino acids are also present at low levels and have distinct metabolic pathways and transport systems. pnas.org

D-amino acids are present in the mammalian brain and have been implicated in neurological functions. pnas.orgmdpi.com While much research on neuroactive D-amino acids has focused on D-serine and D-aspartate due to their roles as neurotransmitters or neuromodulators, this compound's specific roles in the brain are less extensively studied. mdpi.commdpi.com

Some D-amino acids, such as D-alanine and D-serine, are known to modulate NMDA receptors, acting as agonists at the glycine (B1666218) binding site. mdpi.com The NMDA receptor requires occupancy at both the glutamate (B1630785) and glycine binding sites for its ion channel to open. mdpi.com While D-serine is considered a major endogenous co-agonist for NMDA receptors in certain brain regions, the direct interaction of this compound with NMDA receptors or its influence on glycinergic currents has received less attention. mdpi.compnas.org

Research has indicated that D-isoleucine, another BCAA, can reduce glycinergic currents in brainstem and promote glycine release in an Asc1-dependent manner. mdpi.com While this highlights the potential for D-amino acids to interact with glycinergic systems, the specific effects of this compound in this context require further investigation. mdpi.com

Studies involving the central administration of valine in rainbow trout have shown effects on brain metabolism, with enrichment of amino acid metabolism and energy production pathways observed in parts of the brain outside the hypothalamus. researchgate.netnih.gov This suggests that valine can influence brain metabolic activity. researchgate.netnih.gov

Alterations in D-amino acid levels have been associated with neurodevelopmental and neurodegenerative conditions. For instance, elevated D-alanine has been observed in the brains of Alzheimer's disease patients. mdpi.com Aberrant levels of D-amino acids and polymorphisms in genes related to their metabolism are linked to neurodegenerative brain conditions. mdpi.com

Regarding neurodevelopmental disorders, research has explored the association between branched-chain amino acids, including valine, and conditions like Autism Spectrum Disorder (ASD). One study found that in the presence of maternal obesity/diabetes, a higher BCAA score was significantly associated with ASD risk, and interactions were observed for valine with maternal obesity/diabetes and for valine and isoleucine with male sex on ASD risk. nih.gov The risk of ASD was particularly elevated when these factors were combined (male sex, above median BCAA score, and maternal obesity/diabetes). nih.gov

In the context of neurodegenerative diseases like Alzheimer's disease (AD) and dementia, lower levels of BCAAs, including valine, have been associated with an increased risk. nih.gov A Mendelian randomization study also found a causal association between lower BCAA levels and AD. nih.gov Studies have reported decreased serum valine levels in AD patients compared to cognitively normal individuals and those with stable mild cognitive impairment (MCI). nih.govresearchgate.net Serum valine levels were also lower in progressive MCI compared to cognitively normal individuals and were negatively correlated with markers of tau pathology in progressive MCI. researchgate.net Furthermore, serum valine levels significantly predicted the conversion from MCI to AD and were related to the rate of change in cerebral glucose metabolism in progressive MCI. researchgate.net

Data on the association of Valine with Neurodevelopmental and Neurodegenerative Conditions:

| Condition | Association with Valine Levels | Key Findings | Citation |

| Autism Spectrum Disorder (ASD) | Interaction with maternal obesity/diabetes and male sex on ASD risk. | Increased ASD risk with combined maternal obesity/diabetes, higher BCAA score (including valine), and male sex. | nih.gov |

| Dementia | Lower valine levels associated with increased risk. | High valine levels in a healthy lifestyle group reduced the risk of dementia. | nih.gov |

| Alzheimer's Disease (AD) | Lower valine levels associated with increased risk; decreased serum valine in AD patients. | High valine levels in a healthy lifestyle group reduced the risk of AD. Decreased serum valine in AD and progressive MCI; predicted conversion from MCI to AD; related to cerebral glucose metabolism change in progressive MCI. | nih.govresearchgate.net |

Valine, as a branched-chain amino acid, is involved in various metabolic pathways in mammals. nih.govmdpi.com While L-valine is primarily used for protein synthesis, this compound can be metabolized. pnas.orgnih.gov The catabolism of valine begins with the removal of the amino group, leading to the formation of alpha-ketoisovalerate, which is further converted to succinyl-CoA, an intermediate that can enter the citric acid cycle. wikipedia.org This pathway highlights valine's potential contribution to energy metabolism. nih.govmdpi.com

Valine is considered a glucogenic amino acid because its metabolism can lead to the formation of succinyl-CoA, which can be converted to glucose. mdpi.com Studies in rainbow trout suggest that valine administration can enhance metabolic capacity and energy production in certain brain regions. researchgate.netnih.gov

Dysregulated BCAA homeostasis, including valine, has been strongly correlated with metabolic diseases such as obesity and type 2 diabetes. mdpi.combiorxiv.org

Research indicates that valine can influence lipid metabolism and adipogenesis (the formation of fat cells). The valine catabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB), has been shown to promote insulin resistance in mice by stimulating fatty acid uptake into muscle and lipid accumulation. wikipedia.org Elevated levels of BCAAs and 3-HIB are associated with obesity and insulin resistance in both humans and rodents. nih.govoup.com

Studies in lean mice treated with valine have shown enhanced hepatic lipid metabolism and adipogenesis. nih.gov Valine treatment was found to increase hepatic de novo lipogenesis and adipogenesis in white adipose tissue, while inhibiting beta-oxidation in white and brown adipose tissues. nih.gov This suggests a direct involvement of valine and its metabolite 3-HIB in enhancing fatty acid and lipid metabolism. nih.gov

In adipocyte cultures, impairment of the neutral amino acid transporter SLC7A10, which is reduced in insulin resistance and obesity, altered the uptake of amino acids and increased the net uptake of BCAAs. oup.com This impairment also led to an increased net release of the valine catabolite 3-HIB. oup.com Inhibition of SLC7A10 in adipocytes increased fatty acid uptake and cellular content of glycerol (B35011) and cholesterol, implying that altered BCAA flux may fuel continued lipid accumulation during insulin resistance. oup.com

The valine metabolic process involves several enzymes, leading to the formation of 3-hydroxyisobutyryl-CoA, which is then converted to 3-HIB. frontiersin.org Reducing 3-HIB synthesis has been shown to decrease cellular triglyceride synthesis, indicating that 3-HIB may be a key mediator of valine's regulation of cellular lipid metabolism. frontiersin.org

Data on the impact of Valine on Lipid Metabolism and Adipogenesis:

| Model System | Intervention/Observation | Observed Effects on Lipid Metabolism and Adipogenesis | Citation |

| Mice | Valine catabolite 3-HIB | Promotes insulin resistance by stimulating fatty acid uptake into muscle and lipid accumulation. | wikipedia.org |

| Lean Mice | Valine treatment | Enhanced hepatic lipid metabolism and adipogenesis; increased hepatic de novo lipogenesis and adipogenesis in WAT; inhibited beta-oxidation in WAT and BAT. | nih.gov |

| Adipocyte Cultures (impaired SLC7A10) | Altered amino acid uptake, increased BCAA uptake, increased 3-HIB release. | Increased fatty acid uptake, cellular glycerol and cholesterol content; suggests altered BCAA flux fuels lipid accumulation during insulin resistance. | oup.com |

| Porcine Intestinal Epithelial Cells | Valine supplementation | Strongly promoted cellular fatty acid transport, increasing triglyceride synthesis. | frontiersin.org |

| Cellular Models | Reducing 3-HIB synthesis | Decreased cellular triglyceride synthesis. | frontiersin.org |

Involvement in Metabolic Pathways and Homeostasis

Influence on Mitochondrial Function and Oxidative Stress Responses

Furthermore, valine appears to play a role in reducing oxidative stress. It has been observed to significantly lower mitochondrial reactive oxygen species (ROS) production and the expression of 4-hydroxynonenal, a marker of lipid peroxidation. nih.govresearchgate.netdntb.gov.uanih.gov The functional role of valine against oxidative stress has been analyzed, demonstrating that it can sustain oxidative phosphorylation and improve ATP generation rates during oxidative stress. researchgate.netdntb.gov.uanih.gov This protective effect on mitochondrial function may help prevent cellular damage induced by oxidative stress. nih.govdntb.gov.uaresearchgate.netnih.gov

However, some research indicates that the effects of valine alone on mitochondrial function might be limited compared to other branched-chain amino acids like leucine. researchgate.netmdpi.com Studies using high concentrations of branched-chain amino acids, including valine, have shown a reduction in mitochondrial function in insulin-sensitive cells. mdpi.com Despite this, other findings highlight valine's capacity to promote mitochondrial function and offer protection against ROS. researchgate.net

Detailed research findings on the influence of valine on mitochondrial function and oxidative stress responses include observations in C2C12 skeletal muscle cells. Treatment with valine increased the expression of genes involved in mitochondrial biogenesis and dynamics, such as PGC-1α, PGC-1β, MFN1, MFN2, and Fis1. nih.gov It also upregulated mitochondrial function at complexes I, II, and IV levels of the electron transport chain. researchgate.netnih.gov

Interactive Data Table: Effect of Valine on Mitochondrial Parameters (Based on in vitro studies)

| Parameter | Observed Effect of Valine Treatment | Supporting Evidence |

| Oxygen Consumption Rate (OCR) | Improved | nih.govresearchgate.net |

| ATP Generation | Improved | nih.govresearchgate.netdntb.gov.uanih.gov |

| PGC-1α Gene Expression | Enhanced | nih.govresearchgate.net |

| PGC-1β Gene Expression | Enhanced | nih.govresearchgate.net |

| Mitochondrial ROS Production | Reduced | nih.govresearchgate.netdntb.gov.uanih.gov |

| 4-Hydroxynonenal Expression | Reduced | nih.govresearchgate.netdntb.gov.uanih.gov |

| Oxidative Phosphorylation | Sustained/Improved | researchgate.netdntb.gov.uanih.gov |

| Mitochondrial Biogenesis Genes | Increased Expression | nih.govresearchgate.netresearchgate.netnih.gov |

| ETC Complex Activity | Upregulated (I, II, IV) | researchgate.netnih.gov |

Regulation of Energy Supply

Valine is recognized for its role in energy metabolism. It can act as an energetic molecule and is involved in gluconeogenesis, the process of producing glucose from non-carbohydrate sources, particularly during metabolic stress like intense physical activity or starvation. nih.gov Valine is catabolized into succinyl-CoA, which enters the citric acid cycle (Krebs cycle) to produce ATP, a critical energy source for cells. ontosight.aiwikipedia.org This links valine catabolism directly to cellular energy production. ontosight.ai

Studies in swine have highlighted valine's positive roles in regulating energy supply. nih.govresearchgate.net It is considered one of the most efficient energy-generating amino acids through the oxidation of the branched-chain α-keto acid dehydrogenase complex. nih.govresearchgate.net The primary end product of valine metabolism, β-hydroxyisobutyrate, is an ideal gluconeogenic substrate and an indicator of valine's fate in muscle tissue. nih.govresearchgate.net Under starvation conditions, the oxidation rate of branched-chain amino acids, including valine, is significantly enhanced, contributing to energy supply. nih.govresearchgate.net

While this compound's specific contribution to energy supply in mammals is less characterized compared to L-Valine, the metabolic pathways for D-amino acids in microorganisms involve their conversion into compounds that can be used for energy production. ontosight.ai D-amino acid oxidase (DAAO) catalyzes the breakdown of D-amino acids like this compound into corresponding keto acids, such as 2-ketoisovalerate, which can then enter the Krebs cycle. ontosight.aiontosight.ai This suggests a potential, albeit perhaps less prominent in mammals than L-Valine, role for this compound in energy metabolism through specific enzymatic pathways.

This compound in Immune Modulation

The role of this compound in immune modulation is an emerging area of research, with evidence suggesting its involvement, particularly in the context of innate immunity and host-microbe interactions. While L-Valine has been shown to regulate the maturation and function of monocyte-derived dendritic cells and enhance macrophage phagocytosis, the specific effects of this compound are also being investigated. frontiersin.orgaai.org

D-amino acids, including this compound, are synthesized by bacteria, and their presence can influence host immune responses. nih.gov The enzyme D-amino acid oxidase (DAAO), found in mammals, including on the surface of leukocytes and in intestinal mucosa, catalyzes the oxidative deamination of bacterial D-amino acids. nih.govmdpi.com This process generates hydrogen peroxide (H₂O₂), which has antimicrobial activity and is suggested to be a key link between D-amino acids and the innate immune system. nih.govmdpi.com In vivo studies in mice indicate that innate DAAO expression is linked to protection against bacterial infections. mdpi.com

Research on synthetic peptides containing D-amino acid residues, such as the And Kpv peptide (Acetyl-D-Lysine-L-Proline-D-Valine), has shown implications in immunology, including modulating immune responses and potential anti-inflammatory effects. ontosight.ai The inclusion of D-amino acids in synthetic peptides can influence the specificity and efficacy of immune responses, potentially due to increased resistance to enzymatic degradation. researchgate.net

Studies in laying hens have explored the effects of dietary valine levels on immune indices. While high levels of dietary valine were associated with a significant quadratic decrease in serum IgA and IgM levels, they did not significantly affect serum IgM levels in all groups. mdpi.com Excessive dietary valine has also been linked to triggering inflammatory responses in the liver of laying hens. researchgate.netfrontiersin.org

The interaction between D-amino acids and the immune system is complex and involves recognition by specific enzymes like DAAO, leading to the production of antimicrobial substances. nih.gov Furthermore, D-amino acids produced by microbiota can potentially influence innate immune responses in various host tissues. nih.gov

Interactive Data Table: Observed Effects Related to Valine and Immune Function

| Area of Investigation | Observed Effect | Context/Organism | Supporting Evidence |

| Serum IgA Levels | Significant quadratic decrease with increasing dietary valine (in laying hens) | Laying hens | mdpi.com |

| Serum IgM Levels | Significant quadratic decrease with increasing dietary valine (in laying hens) | Laying hens | mdpi.com |

| Serum IgM Levels | No significant difference across all dietary valine groups (in laying hens) | Laying hens | mdpi.com |

| Inflammatory Response | Triggered by excessive dietary valine (in liver) | Laying hens | researchgate.netfrontiersin.org |

| DAAO Activity | Catalyzes oxidative deamination of bacterial D-amino acids, generating H₂O₂ | Mammals (Leukocytes, Intestinal Mucosa) | nih.govmdpi.com |

| Innate Immunity | Linked to DAAO expression and H₂O₂ production in response to bacterial D-amino acids | Mammals | nih.govmdpi.com |

| Synthetic Peptides (with this compound) | Modulation of immune responses, potential anti-inflammatory effects | Research/Immunology | ontosight.ai |

Advanced Methodologies for D Valine Research

Analytical Techniques for D-Valine Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical due to the distinct biological activities often exhibited by different enantiomers. A range of analytical techniques have been developed for this purpose, with a focus on separating and quantifying the D and L forms.

RP-HPLC with Chiral Derivatization

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with chiral derivatization is a widely used method for determining the enantiomeric purity of amino acids, including this compound. This approach involves reacting the amino acid sample with a chiral derivatization reagent (CDR) before chromatographic analysis. The reaction of a racemic mixture of amino acids with an enantiomerically pure CDR creates diastereomers, which have different physical and chemical properties and can therefore be separated on a standard achiral RP-HPLC column. rsc.orgmdpi.com

Several chiral thiols have been explored as co-reagents in precolumn derivatization with o-phthalaldehyde (B127526) (OPA) for the enantiomeric HPLC analysis of amino acids. researchgate.net N,N-dimethyl-L-cysteine (DiCys) is one such chiral thiol that, when used with OPA, forms isoindole adducts with amine metabolites, allowing for their separation by RP-LC-MS. nih.gov This method has shown good performance in terms of chiral separation, fluorescence intensity, and ionization efficiency for amino acid enantiomers, including Valine. nih.gov Another study aimed to develop an RP-HPLC method using OPA/thiol derivatization to quantify this compound as a chiral impurity in L-Valine down to a level of 0.05%. rsc.orgrsc.org The resulting isoindole adducts typically exhibit good peak shape and enhanced chromophore properties, facilitating detection and quantitation. rsc.org

The stability of the derivatized samples is an important consideration. While some derivatization methods, like those using a DL-Amino Acid Labeling Kit or dabsyl chloride, yield stable products for several days, others, such as those using OPA, may result in less stable derivatives that require online analysis within the instrument. nacalai.com

Mass Spectrometry-based Approaches for Labeled this compound

Mass Spectrometry (MS) plays a significant role in the analysis of this compound, particularly when dealing with labeled compounds or complex biological matrices. LC-MS and LC-MS/MS are powerful tools for targeted chiral analysis, enabling the identification and quantification of D-amino acids, which can serve as potential biomarkers. mdpi.com

For labeled this compound, time-of-flight mass spectrometry (TOF-MS) can be used to confirm the structure of compounds labeled with stable isotopes, such as D-[(15)N]valine. nih.gov This is particularly relevant in tracer studies investigating the metabolism and fate of this compound and its derivatives. nih.gov

The mass spectrum of the this compound molecule itself can be studied to understand its fragmentation patterns under electron impact ionization. Analysis of fragment ions provides information about the molecule's structure and how it breaks down. researchgate.netresearchgate.net While the mass spectra of D- and L-valine are generally very similar, detailed analysis of fragment ion formation can still be valuable for identification and characterization. researchgate.net

Derivatization strategies, as mentioned in the HPLC section, are also beneficial for MS detection by enhancing ionization efficiency and introducing characteristic fragments that aid in spectra interpretation. mdpi.com

Spectroscopic Methods for Structural Elucidation of this compound Derivatives

Spectroscopic methods are essential for the structural elucidation of this compound derivatives, providing detailed information about their molecular architecture and conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed. nih.govresearchgate.net

NMR spectroscopy, including (1)H and (13)C NMR, is a primary tool for determining the connectivity and relative configuration of atoms within a molecule. nih.govresearchgate.net Two-dimensional NMR techniques like HMBC and HMQC further assist in assigning signals and understanding coupling interactions. researchgate.net

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. Differences in the IR spectra of D- and L-valine, particularly in peak intensities and shifts, can indicate different interactions, such as those occurring during inclusion complex formation with cyclodextrins.

UV-Vis spectroscopy can be used to study the electronic transitions within this compound derivatives, especially if they contain chromophores. It can also be applied to investigate interactions, such as the complexation of valine enantiomers with β-cyclodextrin, by observing changes in absorbance with varying concentrations of the host molecule. The shift in UV spectra with pH changes can also provide insights into the protonation or deprotonation states of functional groups like the carboxyl group in valine.

Chiroptical spectroscopies, such as vibrational circular dichroism (VCD), can distinguish between different stereoisomers and can potentially be used to determine the absolute configuration of chiral molecules, including amino acid derivatives. researchgate.net

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives requires methods that can selectively produce the desired enantiomer with high purity. Several approaches have been developed, ranging from chemical resolution of racemic mixtures to enzymatic and microbial transformations.

Chemical Resolution Methods (e.g., Diastereomeric Salt Formation)

Chemical resolution is a classical technique for separating enantiomers from a racemic mixture. One common method involves the formation of diastereomeric salts by reacting the racemate with an enantiomerically pure chiral resolving agent. libretexts.orgoup.comrsc.org Diastereomeric salts have different physical properties, such as solubility, which can be exploited for separation, typically through fractional crystallization. libretexts.orgoup.comrsc.orggoogle.com

For this compound, chemical resolution of racemic valine (DL-Val) can be achieved using chiral organic acids as resolving agents. google.com For instance, dibenzoyl-L-tartaric acid (L-DBTA) or dibenzoyl-D-tartaric acid (D-DBTA) can form diastereomeric salts with DL-Val. google.comgoogle.com The solubility differences of these diastereomeric salts in a suitable solvent, such as dilute acidic aqueous solution, allow for their separation by filtration. google.com For example, when D-DBTA is added to a DL-Val solution, the salt formed by D-Val and D-DBTA may have low solubility and precipitate out, while the salt of L-Val remains in solution. google.com Conversely, using L-DBTA can lead to the precipitation of the L-Val-L-DBTA salt, leaving the D-Val salt in the mother liquor. google.com

After separation, the desired this compound can be obtained by treating the diastereomeric salt with a base to break the salt and recover the free amino acid. google.com This method can achieve high yields (over 70%) and optical purity (over 98%) under optimized conditions. google.com The choice of solvent, temperature, and the ratio of racemic valine to resolving agent are critical parameters influencing the efficiency of the resolution process. google.com

While chemical resolution can be effective, it may have limitations such as the need for preparing the resolving agent, potential for racemization under certain conditions, and the generation of stoichiometric amounts of the resolving agent salt as a byproduct.

Microbial Asymmetric Transformation for this compound Production

Microbial asymmetric transformation offers an environmentally friendly and highly stereoselective approach for the production of this compound. This method utilizes enzymes or whole microbial cells to catalyze the conversion of a precursor or racemic mixture into the desired D-enantiomer. researchgate.netsemanticscholar.org

Several strategies for microbial production of this compound have been developed. One approach involves the microbial asymmetric degradation of DL-valine, where microorganisms selectively degrade the L-isomer, leaving the D-isomer behind. researchgate.net For example, Proteus vulgaris has been used as a biocatalyst for the selective degradation of the L-isomer in various DL-amino acid mixtures, allowing the isolation of D-isomers, including this compound, with good yields. researchgate.net

Another strategy is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase enzymes. researchgate.net These enzymes specifically hydrolyze the D-isomer of the N-acylated racemic mixture, yielding free this compound and the remaining L-N-acyl valine.

The "hydantoinase process" is a prominent microbial method for D-amino acid production, including this compound. researchgate.netsemanticscholar.org This process typically involves the microbial hydrolysis of DL-5-isopropylhydantoin using enzymes like D-hydantoinase and D-carbamoylase. google.comresearchgate.netsemanticscholar.org Agrobacterium radiobacter is an example of a bacterium that produces these enzymes, enabling the direct separation of this compound from the reaction solution. google.com While this method can achieve reasonable yields, the precursor DL-5-isopropylhydantoin is often prepared using hazardous reagents like hydrocyanic acid. google.com

Enzymatic asymmetric synthesis using D-amino acid transaminases (DAATs) is another promising microbial-based approach. semanticscholar.orgmdpi.com These enzymes catalyze the stereoselective amination of α-keto acids to produce D-amino acids. nih.govsemanticscholar.orgmdpi.com For instance, DAATs from Bacillus species have been used for the asymmetric synthesis of various hydrophobic amino acids, including this compound, from their corresponding α-keto acids with high enantiomeric excess (typically >99%) and good yields. mdpi.com This process often involves coupling with auxiliary enzymes for cofactor regeneration. nih.govmdpi.com

Enzymatic Synthesis of this compound and Labeled Analogs

Enzymatic synthesis offers a stereospecific and environmentally friendly route to produce this compound and its isotopically labeled analogs. One efficient system for the enantioselective synthesis of D-branched-chain amino acids (D-BCAAs), including this compound, utilizes two thermostable enzymes: D-amino acid dehydrogenase (D-AADH) and glucose dehydrogenase. nih.govfrontiersin.org This system catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to yield the corresponding D-amino acids, with glucose dehydrogenase regenerating NADPH from NADP+ and D-glucose. nih.gov

This enzymatic approach has been successfully applied to produce this compound labeled with stable isotopes, such as D-[15N]valine. nih.govresearchgate.net The structure of these labeled D-amino acids can be confirmed using techniques like time-of-flight mass spectrometry and nuclear magnetic resonance analysis. nih.gov The ability to produce isotopically labeled this compound is highly valuable for tracer studies aimed at investigating the metabolism and fate of this compound and its derivatives in biological systems. nih.govresearchgate.net

Another enzymatic method for this compound synthesis involves the hydantoinase process, which has demonstrated successful production of this compound with high conversion rates starting from D,L-5-isopropylhydantoin. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve efficient and stereoselective production of target molecules, including this compound. This approach leverages the high specificity and efficiency of enzymes alongside the versatility of chemical reactions.